Bilirubin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cardiovascular disease

Research suggests that individuals with mildly elevated bilirubin levels might have a lower risk of developing cardiovascular diseases like atherosclerosis and coronary artery disease . This protective effect is attributed to bilirubin's potential to:

- Reduce inflammation: Bilirubin's anti-inflammatory properties might help prevent the damage caused by chronic inflammation, a key contributor to cardiovascular disease .

- Act as an antioxidant: Bilirubin's ability to scavenge free radicals, which can damage cells and contribute to disease development, might offer protection against cardiovascular complications .

Type 2 diabetes mellitus

Studies have observed an association between higher bilirubin levels and a lower risk of developing type 2 diabetes . The exact mechanisms underlying this association are still being investigated, but bilirubin's potential role in improving insulin sensitivity and regulating glucose metabolism are areas of ongoing exploration.

Certain cancers

Research suggests that individuals with higher bilirubin levels might have a lower risk of developing certain types of cancer, such as breast and pancreatic cancer . However, more research is needed to confirm these findings and understand the underlying mechanisms behind this potential protective effect.

Bilirubin is a red-orange compound that plays a crucial role in the metabolism of heme, which is derived from the breakdown of hemoglobin in red blood cells. It is primarily produced in the liver and spleen through a series of enzymatic reactions involving heme oxygenase and biliverdin reductase. Bilirubin exists in two forms: unconjugated (indirect) bilirubin, which is insoluble in water, and conjugated (direct) bilirubin, which is water-soluble after conjugation with glucuronic acid. This transformation allows for its excretion from the body via bile and urine .

Bilirubin formation occurs through a two-step enzymatic process:

- Heme Catabolism: Heme is converted into biliverdin by the enzyme heme oxygenase, which releases carbon monoxide and ferrous iron. This reaction is the rate-limiting step in bilirubin production.

- Reduction to Bilirubin: Biliverdin is then reduced to bilirubin by biliverdin reductase, resulting in the characteristic yellow pigment of bilirubin .

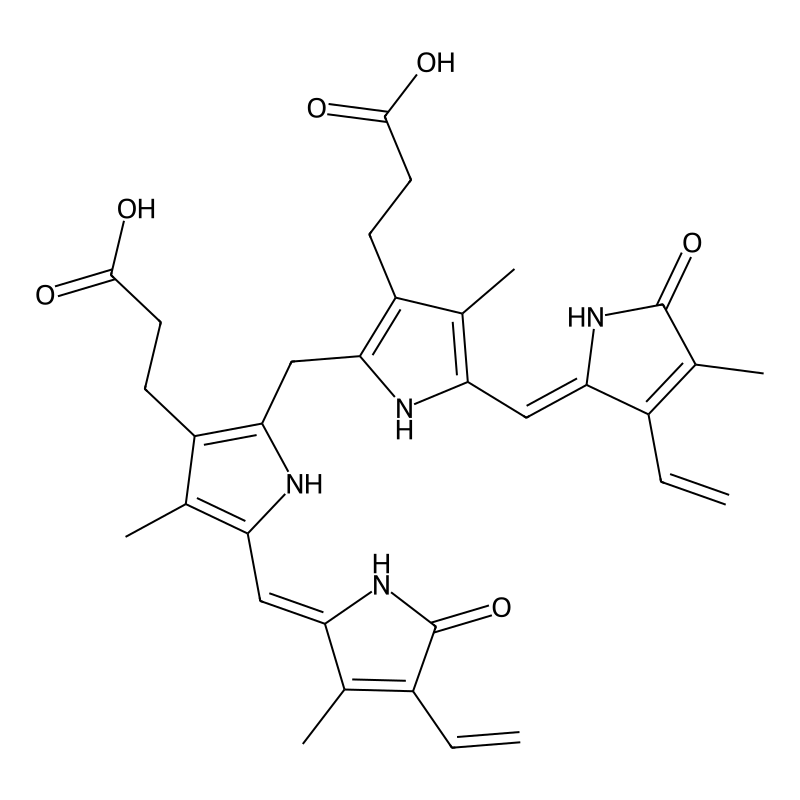

The chemical structure of bilirubin consists of an open-chain tetrapyrrole, making it structurally similar to other pigments like phycobilin and phytochrome .

Bilirubin serves several biological functions:

- Antioxidant Properties: It acts as a potent antioxidant, protecting cells from oxidative stress by scavenging free radicals. This function is particularly significant in neural tissues where it can prevent excitotoxicity and neuronal death .

- Physiological Role: Bilirubin may play a role in regulating inflammation and immune responses. Elevated levels of bilirubin have been associated with reduced incidence of certain diseases, including some cancers .

- Toxicity: While bilirubin has beneficial properties, excessive accumulation can lead to conditions such as jaundice and kernicterus, particularly in newborns .

Bilirubin synthesis occurs mainly through the following processes:

- Heme Oxygenase Reaction: The enzyme heme oxygenase catalyzes the conversion of heme to biliverdin.

- Biliverdin Reduction: Biliverdin reductase reduces biliverdin to bilirubin using NADPH as a cofactor.

- Conjugation: In hepatocytes, unconjugated bilirubin undergoes conjugation with glucuronic acid via uridine diphosphate-glucuronosyltransferase, rendering it water-soluble for excretion .

Bilirubin has several clinical applications:

- Diagnostic Marker: Measurement of bilirubin levels in plasma is critical for diagnosing liver diseases and hemolytic disorders. The Van den Bergh reaction is commonly used for this purpose .

- Therapeutic Potential: Due to its antioxidant properties, bilirubin is being investigated for potential therapeutic applications in conditions characterized by oxidative stress .

Studies have shown that bilirubin interacts with various biological molecules:

- Proteins: Bilirubin binds to albumin in circulation, facilitating its transport to the liver.

- Enzymes: It influences the activity of several enzymes involved in detoxification processes.

- Immune Response: Elevated bilirubin levels may modulate immune responses by affecting cytokine production and signaling pathways .

Bilirubin shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Solubility | Biological Role |

|---|---|---|---|

| Bilirubin | Open-chain tetrapyrrole | Insoluble (unconjugated), soluble (conjugated) | Antioxidant, waste product of heme metabolism |

| Biliverdin | Open-chain tetrapyrrole | Water-soluble | Intermediate in heme degradation |

| Phycobilin | Open-chain tetrapyrrole | Water-soluble | Photosynthetic pigment in algae |

| Phytochrome | Open-chain tetrapyrrole | Water-soluble | Light-sensing pigment in plants |

Bilirubin's uniqueness lies in its dual role as both a waste product of heme degradation and a significant antioxidant agent. Unlike phycobilin and phytochrome, which primarily serve structural or functional roles in photosynthesis and light sensing, bilirubin's primary function relates to detoxification and protection against oxidative damage .

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

93891-87-3 (di-hydrochloride salt)

635-65-4 (Parent)

Pharmacology

MeSH Pharmacological Classification

Other CAS

93891-87-3

635-65-4